

# Application Notes and Protocols: Enantioselective Arylation of $\alpha$ -Fluoroalkyl Cyclopropane Carboxylic Acids

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## Compound of Interest

**Compound Name:** 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid

**Cat. No.:** B122348

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## Introduction

The introduction of fluoroalkyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity. The cyclopropane motif is also a valuable bioisostere for gem-dimethyl, isopropyl, or phenyl groups. The combination of these features in chiral  $\alpha$ -fluoroalkyl substituted cyclopropanes presents a significant opportunity for the development of novel therapeutics. This document provides detailed protocols and data for the enantioselective  $\beta$ -C–H arylation of  $\alpha$ -fluoroalkyl cyclopropane carboxylic acids, a method that enables the efficient synthesis of diverse, enantioenriched small-membered rings with all-carbon quaternary centers.<sup>[1][2][3]</sup> This transformation is achieved through a palladium-catalyzed C–H activation strategy, utilizing a chiral monoprotected-N-amino sulfonamide (MPASA) ligand to achieve high levels of enantiocontrol.<sup>[1][2][3]</sup>

## Reaction Principle

The core of this methodology is a palladium(II)-catalyzed desymmetrization of a prochiral  $\alpha$ -fluoroalkyl cyclopropane carboxylic acid. The reaction proceeds via a C–H activation at one of the two enantiotopic  $\beta$ -methylene groups. The chiral ligand on the palladium catalyst directs

this activation to occur enantioselectively, leading to the formation of a chiral palladacycle intermediate. This intermediate then undergoes reaction with an aryl iodide coupling partner to afford the arylated cyclopropane product with high enantiomeric excess.

## Data Summary

The following tables summarize the quantitative data for the enantioselective arylation of various  $\alpha$ -fluoroalkyl cyclopropane carboxylic acids with a range of aryl iodides.

**Table 1: Enantioselective Arylation of  $\alpha$ -CF<sub>3</sub> Cyclopropane Carboxylic Acid[3]**

Entry	Aryl Iodide	Product	Yield (%)	ee (%)
1	4-iodo-N,N-dimethylaniline	4a	75	>99
2	4-iodoanisole	4b	82	99
3	4-iodotoluene	4c	78	99
4	Iodobenzene	4d	71	99
5	1-fluoro-4-iodobenzene	4e	65	99
6	1-chloro-4-iodobenzene	4f	68	99
7	1-bromo-4-iodobenzene	4g	62	99
8	1-iodo-4-(trifluoromethyl)benzene	4h	41	99
9	Methyl 4-iodobenzoate	4i	55	>99
10	3-iodoanisole	4j	72	99
11	1-iodo-3,5-dimethylbenzene	4k	65	99
12	3-iodobenzonitrile	4l	45	>99
13	2-iodoanisole	4m	61	98
14	1-iodo-2,4,6-trimethylbenzene	4n	52	93
15	2-iodonaphthalene	4o	69	99
16	3-iodopyridine	4p	51	99

17	2-iodothiophene	4q	48	98
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**Table 2: Enantioselective Arylation of  $\alpha$ -CF<sub>2</sub>H Cyclopropane Carboxylic Acid**

Entry	Aryl Iodide	Product	Yield (%)	ee (%)
1	4-iodoanisole	8a	45	87
2	Iodobenzene	8b	46	85
3	1-bromo-4-iodobenzene	8c	31	81
4	3-iodoanisole	8d	42	86
5	2-iodonaphthalene	8e	39	83

Data for Table 2 is representative of the slightly lower yields and enantioselectivity observed for  $\alpha$ -CF<sub>2</sub>H substrates compared to their  $\alpha$ -CF<sub>3</sub> counterparts.[\[1\]](#)

## Experimental Protocols

### General Procedure for the Enantioselective Arylation of $\alpha$ -Fluoroalkyl Cyclopropane Carboxylic Acids

#### Materials:

- $\alpha$ -Fluoroalkyl cyclopropane carboxylic acid (1.0 equiv)
- Aryl iodide (1.2 equiv)
- Pd(OAc)<sub>2</sub> (5 mol %)
- Chiral MPASA Ligand (10 mol %)
- Ag<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

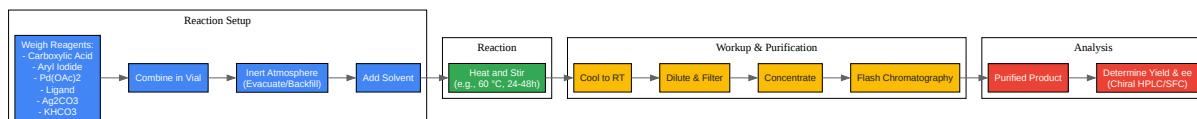
- KHCO<sub>3</sub> (1.0 equiv)
- Solvent (e.g., Dichloromethane)

**Procedure:**

- To an oven-dried vial equipped with a magnetic stir bar, add the  $\alpha$ -fluoroalkyl cyclopropane carboxylic acid (0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), Pd(OAc)<sub>2</sub> (0.01 mmol, 5 mol %), chiral MPASA ligand (0.02 mmol, 10 mol %), Ag<sub>2</sub>CO<sub>3</sub> (0.4 mmol, 2.0 equiv), and KHCO<sub>3</sub> (0.2 mmol, 1.0 equiv).
- Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).
- Add the reaction solvent (e.g., Dichloromethane, 1.0 mL) via syringe.
- Seal the vial and place it in a preheated heating block at the desired temperature (e.g., 60 °C).
- Stir the reaction mixture for the specified time (e.g., 24-48 hours), monitoring the reaction progress by TLC or LC-MS if desired.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove insoluble salts.
- Wash the filter cake with additional organic solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired arylated product.
- Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or SFC analysis.

## Visualizations

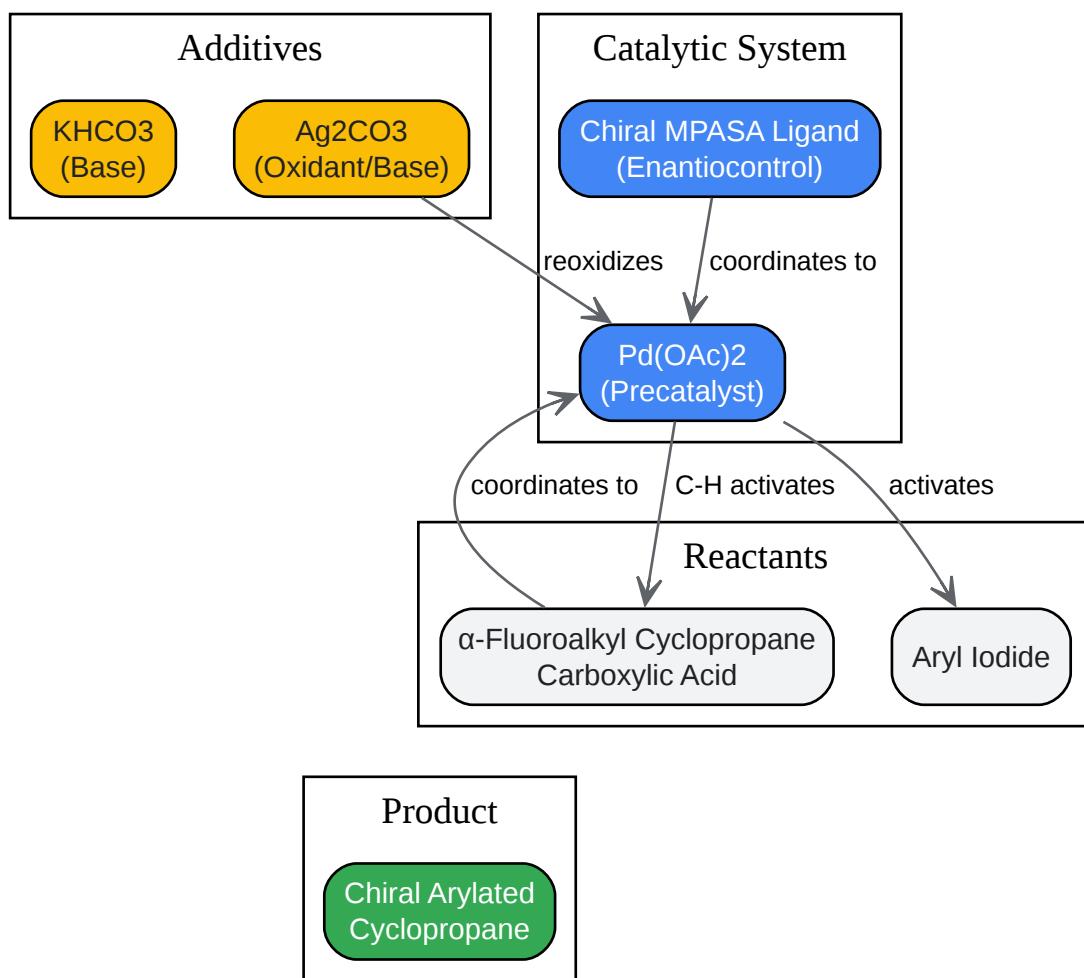
## Experimental Workflow



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Caption: General workflow for the enantioselective arylation of  $\alpha$ -fluoroalkyl cyclopropane carboxylic acids.

## Logical Relationship of Key Components

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Caption: Key components and their roles in the enantioselective arylation reaction.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
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- 3. Enantioselective  $\beta$ -C–H Arylation of  $\alpha$ -Fluoroalkyl Cyclopropane- and Cyclobutane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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